molecular formula C14H11NO4 B14143390 (2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone CAS No. 4072-26-8

(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone

Cat. No.: B14143390
CAS No.: 4072-26-8
M. Wt: 257.24 g/mol
InChI Key: DDBVQKDHZLCTEK-UHFFFAOYSA-N
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Description

(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a phenylmethanone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone typically involves the nitration of 2-hydroxy-5-methylbenzophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methyl-3-nitrobenzophenone.

    Reduction: Formation of (2-hydroxy-5-methyl-3-aminophenyl)(phenyl)methanone.

    Substitution: Formation of 2-hydroxy-5-bromo-3-nitrophenyl)(phenyl)methanone.

Scientific Research Applications

(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and UV-absorbing agents for sunscreens and other cosmetic products.

Mechanism of Action

The mechanism of action of (2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo electrophilic and nucleophilic reactions also contributes to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxy-5-methylphenyl)(phenyl)methanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    (2-Hydroxy-3-nitrophenyl)(phenyl)methanone: Similar structure but with the nitro group in a different position, affecting its chemical properties and applications.

    (2-Hydroxy-5-methyl-3-nitrophenyl)(4-methylphenyl)methanone:

Uniqueness

(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for versatile reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

4072-26-8

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(2-hydroxy-5-methyl-3-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C14H11NO4/c1-9-7-11(14(17)12(8-9)15(18)19)13(16)10-5-3-2-4-6-10/h2-8,17H,1H3

InChI Key

DDBVQKDHZLCTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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